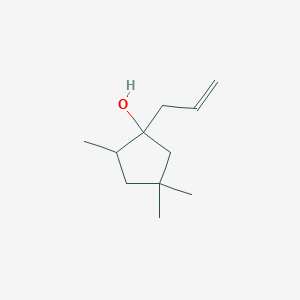
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with three methyl groups and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with isobutylene in the presence of a strong acid catalyst, followed by reduction of the resulting ketone to the corresponding alcohol. Another approach is the Diels-Alder reaction between isoprene and a suitable dienophile, followed by hydrogenation and functional group transformations to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. Catalytic hydrogenation and selective oxidation are often employed to achieve the desired product. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-1-cyclopentanol: Similar structure but lacks the prop-2-en-1-yl group.
2,4,4-Trimethyl-1-(prop-2-yn-1-yl)cyclopentan-1-ol: Similar structure but contains a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclohexanol: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Biological Activity
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is an organic compound characterized by its unique cyclopentane structure, which includes multiple methyl substitutions and a prop-2-en-1-yl group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The molecular formula of this compound is C11H20O, with a molecular weight of 168.28 g/mol. Its structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 2,4,4-trimethyl-1-prop-2-enylcyclopentan-1-ol |
| InChI | InChI=1S/C11H20O/c1-5-6-11(12)8-10(3,4)7-9(11)2/h5,9,12H,1,6-8H2,2-4H3 |
The biological activity of this compound is hypothesized to involve its interaction with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, potentially influencing enzyme activity and receptor interactions.
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. The presence of hydroxyl groups in cyclic structures often enhances interaction with microbial membranes or enzymes, leading to increased antibacterial or antifungal activity.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Anticancer Evaluation : A study investigating the anticancer effects of various terpenoids found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., MCF7 and A549). This suggests that modifications on the cyclopentane structure could yield potent anticancer agents.
- Antimicrobial Studies : Research on related cyclic alcohols showed promising results against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,4,4-trimethyl-1-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C11H20O/c1-5-6-11(12)8-10(3,4)7-9(11)2/h5,9,12H,1,6-8H2,2-4H3 |
InChI Key |
IWMCJWSANXEHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1(CC=C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















